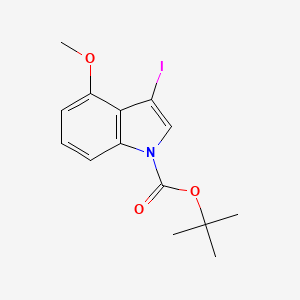

tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate

説明

“tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate” is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the bidirectional synthesis of (+)-terreusinone was commenced from the double Sonogashira reaction of the newly synthesized electron-rich 2,5-dibromo-3-methoxy-1,4-dianiline and an excess of propargylic alcohol with Pd(OAc)2, 1,1′-bis(di-tert-butylphosphino)ferrocene and K2CO3 in N-methyl-2 .Molecular Structure Analysis

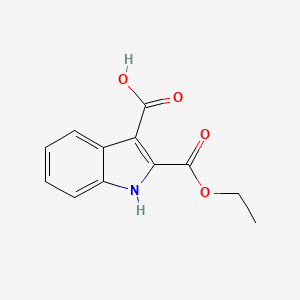

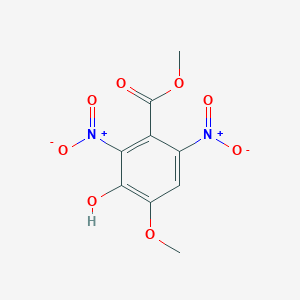

The molecular structure of “tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate” is represented by the formula C14H16INO3 .Chemical Reactions Analysis

Indole derivatives, including “tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate”, show various biologically vital properties . They are important types of molecules and natural products that play a main role in cell biology .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Heteropolycycles and gamma-Carbolines Research indicates that tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate and related compounds have been utilized in the synthesis of heteropolycycles and gamma-carbolines. Specifically, compounds incorporating alkyne-containing tethers on the indole nitrogen have been converted to tert-butylimines and then subjected to palladium-catalyzed intramolecular iminoannulation. This process yields gamma-carboline derivatives and various heteropolycycles in moderate to good yields, demonstrating the compound's utility in complex organic synthesis (Zhang & Larock, 2003).

Oxidation-Hydroxylation and Oxidation-Methoxylation Processes The compound has also been a key player in the oxidation-hydroxylation and oxidation-methoxylation of N-Boc indoles, leading to the synthesis of tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and their derivatives. The process, which employs PdCl2 as a catalyst, is notable for its moderate to high yields, signifying the compound's importance in the synthesis of 3-oxoindolines (Zhou et al., 2017).

Synthesis of Spirocyclic Indoline Lactone In another study, the cyclization of related compounds led to the formation of spirocyclic indoline lactone, highlighting the compound's versatility in generating complex structures with potential applications in medicinal chemistry and materials science (Hodges et al., 2004).

Catalysis

Selective Aerobic Oxidation of Alcohols The compound has been involved in the selective aerobic oxidation of allylic and benzylic alcohols. In this catalytic process, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acts as a catalyst for the chemoselective oxidation, converting primary and secondary allylic and benzylic alcohols into corresponding α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).

作用機序

Target of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to exhibit various biologically vital properties . The interaction of this compound with its targets would likely result in changes at the cellular level, contributing to its biological activity.

Biochemical Pathways

Indole derivatives are known to influence several biochemical pathways, leading to their wide range of biological activities .

Result of Action

Given that it is a derivative of indole, it is likely to exhibit a range of biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

将来の方向性

The future directions in the research of indole derivatives like “tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate” could involve the investigation of novel methods of synthesis due to the importance of this significant ring system . Additionally, their application as biologically active compounds for the treatment of various health disorders could be a potential area of exploration .

特性

IUPAC Name |

tert-butyl 3-iodo-4-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-8-9(15)12-10(16)6-5-7-11(12)18-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMMLBUGWIRNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693662 | |

| Record name | tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate | |

CAS RN |

1309365-09-0 | |

| Record name | tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

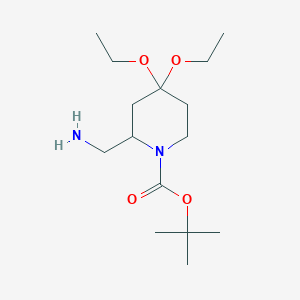

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

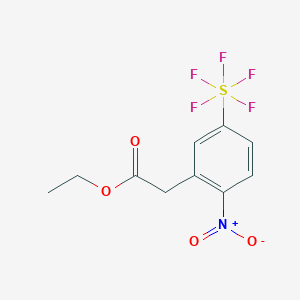

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)